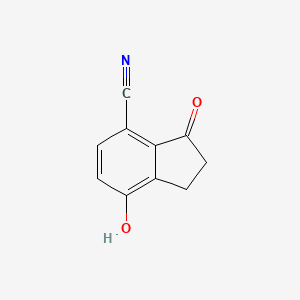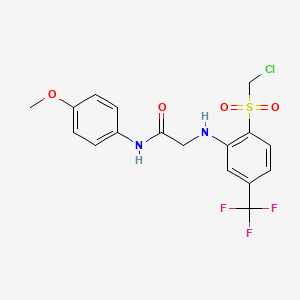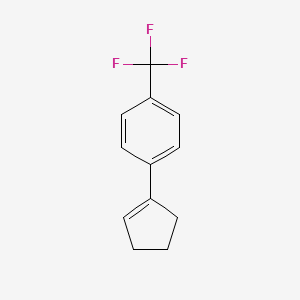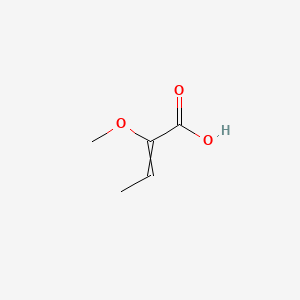![molecular formula C19H22N2O2 B14081766 4-{(E)-[3,4-Di(propan-2-yl)phenyl]diazenyl}benzoic acid CAS No. 101204-35-7](/img/structure/B14081766.png)
4-{(E)-[3,4-Di(propan-2-yl)phenyl]diazenyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-[2-[3,4-bis(1-methylethyl)phenyl]diazenyl]- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This particular compound is notable for its vibrant color and is often used as a dye or pigment in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-[3,4-bis(1-methylethyl)phenyl]diazenyl]- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The process begins with the nitration of an aromatic compound to introduce a nitro group, which is then reduced to an amine. This amine undergoes diazotization in the presence of nitrous acid to form a diazonium salt. The diazonium salt is then coupled with another aromatic compound to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the stability of the diazonium salt and to optimize the coupling reaction. Solvents such as water or alcohols are commonly used, and the reactions are typically carried out at low temperatures to prevent decomposition.
化学反応の分析
Types of Reactions
Benzoic acid, 4-[2-[3,4-bis(1-methylethyl)phenyl]diazenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Halogens, sulfonic acids, and nitro groups can be introduced using appropriate reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces aromatic amines.
科学的研究の応用
Benzoic acid, 4-[2-[3,4-bis(1-methylethyl)phenyl]diazenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a dye or pigment in various chemical processes and as a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy to highlight specific structures within biological samples.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of colored plastics, textiles, and inks.
作用機序
The mechanism of action of benzoic acid, 4-[2-[3,4-bis(1-methylethyl)phenyl]diazenyl]- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-(1-methylethyl)-: Similar in structure but lacks the azo group.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Contains additional tert-butyl groups and a hydroxyl group.
Uniqueness
Benzoic acid, 4-[2-[3,4-bis(1-methylethyl)phenyl]diazenyl]- is unique due to its azo group, which imparts distinct chemical and physical properties, such as its vibrant color and ability to undergo specific reactions like diazotization and coupling.
特性
CAS番号 |
101204-35-7 |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC名 |
4-[[3,4-di(propan-2-yl)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H22N2O2/c1-12(2)17-10-9-16(11-18(17)13(3)4)21-20-15-7-5-14(6-8-15)19(22)23/h5-13H,1-4H3,(H,22,23) |
InChIキー |
WRUGQQVPJFNGIK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
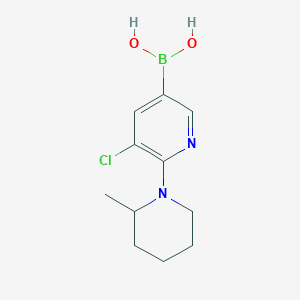
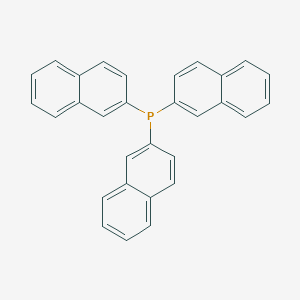

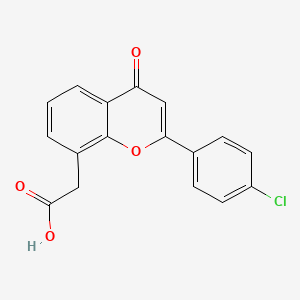
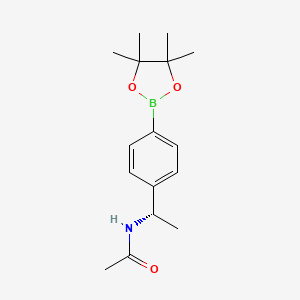
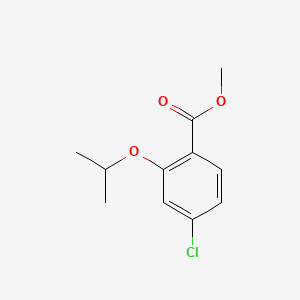
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
